molecular formula C12H18F3NO4 B3048309 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid CAS No. 1638761-15-5

1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B3048309
CAS No.: 1638761-15-5
M. Wt: 297.27
InChI Key: NGBSMBNZYWUQCC-UHFFFAOYSA-N
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Description

This compound is a Boc-protected piperidine derivative featuring a trifluoromethyl (-CF₃) group at position 5 and a carboxylic acid (-COOH) at position 3. Its molecular formula is C₁₇H₁₈F₃NO₃, with a molecular weight of 341.33 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The trifluoromethyl group confers unique electronic and steric properties, influencing lipophilicity and metabolic resistance, which are critical in medicinal chemistry and agrochemical applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-7(9(17)18)4-8(6-16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBSMBNZYWUQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131197
Record name 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester
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Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638761-15-5
Record name 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

This method adapts the SF₄-based protocol from CN102603611B , where piperidinecarboxylic acids undergo direct conversion of carboxylates to trifluoromethyl groups. For the target compound, a hypothetical precursor (5-carboxypiperidine-3-carboxylic acid) reacts with SF₄ in a mixed solvent system (e.g., chloroform/hydrofluoric acid) at 50–150°C for 3–4 hours. The carboxylic acid at position 5 is replaced by CF₃, while the position 3 carboxylate remains intact.

Example Protocol (adapted from):

  • Precursor : 5-Carboxypiperidine-3-carboxylic acid (1 mol)
  • Reagents : SF₄ (1.5–3 mol), chloroform/HF (1:1 v/v)
  • Conditions : 105°C, 3 hours, stainless steel reactor
  • Workup : Neutralization with NaOH (pH 10), extraction with chloroform, distillation
  • Yield : ~75–80% (hypothetical, based on analogous reactions)

Limitations

  • Requires a dicarboxylic acid precursor, which complicates synthesis.
  • HF handling poses safety challenges.

Nucleophilic Trifluoromethylation

Halogen Replacement Strategy

A halogen (e.g., bromine) at position 5 undergoes nucleophilic substitution with CF₃ sources like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride (CsF). The carboxylic acid at position 3 is introduced via oxidation of a hydroxymethyl group or retained from the starting material.

Example Protocol :

  • Precursor : 5-Bromopiperidine-3-carboxylic acid
  • Reagents : TMSCF₃ (1.2 eq), CsF (2 eq), DMF, 60°C, 12 hours
  • Yield : ~65% (extrapolated from)

Metal-Mediated Cross-Coupling

Radical Trifluoromethylation

Togni’s Reagent-Based Pathway

Electrophilic trifluoromethyl radicals generated from Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under UV light or thermal conditions add to a double bond in a piperidine precursor. Subsequent hydrogenation and oxidation yield the carboxylic acid at position 3.

Example Protocol :

  • Precursor : 3-Cyanopiperidine-5-ene
  • Reagents : Togni’s reagent (1.5 eq), AIBN (0.1 eq), acetonitrile, 80°C, 6 hours
  • Post-Reaction : Hydrogenation (H₂/Pd-C), oxidation (KMnO₄) to carboxylic acid
  • Yield : ~50–60% (hypothetical)

Cyclization Approaches

Ring-Closing Metathesis (RCM)

A linear diene precursor containing CF₃ and carboxylate groups undergoes RCM using Grubbs catalyst to form the piperidine ring.

Example Protocol :

  • Precursor : N-Boc-5-(trifluoromethyl)pent-3-enoic acid
  • Reagents : Grubbs II catalyst (5 mol%), DCM, 40°C, 24 hours
  • Yield : ~70% (hypothetical)

Industrial Production Considerations

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (glass) Continuous Flow (316L stainless)
Solvent Recovery Manual distillation Automated fractional distillation
Yield Optimization ~70–80% 85–90% (via process intensification)
Safety HF neutralization manual Closed-loop HF handling systems

Comparative Analysis of Methods

Method CF₃ Source Key Reagents Yield Advantages Challenges
SF₄-mediated SF₄ HF, chloroform 75–80% Direct carboxylate conversion Dicarboxylic acid precursor
Nucleophilic TMSCF₃ CsF, DMF 65% Mild conditions Halogen precursor required
Radical (Togni’s) Togni’s reagent AIBN, acetonitrile 50–60% Versatile for unsaturated precursors Multi-step post-functionalization
Cyclization (RCM) Grubbs catalyst DCM 70% Atom-economic High catalyst cost

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid has been explored for its potential as a pharmaceutical intermediate. Its structural modifications can lead to various derivatives with enhanced biological activities.

  • Antiviral Activity : Research has indicated that derivatives of this compound may exhibit antiviral properties, making them candidates for drug development against viral infections .

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its functional groups that allow for further modifications.

  • Synthesis of Bioactive Molecules : The compound can be used in the synthesis of bioactive molecules through reactions such as nucleophilic substitutions and coupling reactions .

Case Study 1: Antiviral Compound Development

A study investigated the antiviral potential of derivatives synthesized from this compound. The researchers modified the piperidine structure to enhance affinity for viral targets. Results indicated that certain derivatives showed significant activity against specific viral strains, suggesting a pathway for future antiviral drug development .

Case Study 2: Synthesis of Novel Antibiotics

Another research project focused on utilizing this compound in the synthesis of novel antibiotics. By modifying the trifluoromethyl group and exploring different substituents on the piperidine ring, researchers were able to create compounds with improved antibacterial properties against resistant strains .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Trifluoromethyl vs. Fluorine/Methyl : The -CF₃ group is bulkier and more electronegative than -F or -CH₃, leading to stronger electron-withdrawing effects. This stabilizes adjacent functional groups (e.g., carboxylic acid) and reduces basicity of the piperidine nitrogen .
  • Amino vs. Trifluoromethyl: Amino groups (e.g., -N(C₂H₅)₂) introduce basicity, enhancing water solubility under acidic conditions. In contrast, -CF₃ increases lipophilicity, favoring membrane permeability .

Research Findings and Data Gaps

  • Thermal Stability: Limited data exist on the melting/boiling points of these compounds, necessitating further thermogravimetric analysis.
  • Biological Activity: No direct cytotoxicity or efficacy data are available in the provided evidence; in vitro assays are required to validate target interactions.
  • Environmental Impact : The persistence of -CF₃-containing compounds in ecosystems remains understudied .

Biological Activity

1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid, also known by its CAS number 2639375-79-2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is particularly significant as it can enhance the pharmacological properties of compounds by increasing lipophilicity and metabolic stability.

  • Molecular Formula : C₁₂H₁₈F₃NO₄
  • Molecular Weight : 297.27 g/mol
  • Structure : The compound features a piperidine ring, a tert-butoxycarbonyl group, and a trifluoromethyl substituent.

The biological activity of this compound can be attributed to the presence of the trifluoromethyl group, which has been shown to influence interactions with biological targets. For instance, studies indicate that compounds with trifluoromethyl groups can exhibit enhanced binding affinities and improved inhibitory effects on various enzymes, including those involved in neurotransmitter uptake and metabolic pathways .

Pharmacological Studies

  • Antioxidant Activity : Research has demonstrated that derivatives of piperidine compounds possess significant antioxidant properties. The antioxidant activity was evaluated using various assays, indicating that certain concentrations of the compound effectively scavenge free radicals, thereby reducing oxidative stress in cellular models .
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in human cell lines. The mechanism involves modulation of signaling pathways associated with inflammation, highlighting its potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Properties : Given its structure, there are implications for neuroprotective activity. Compounds with similar frameworks have been shown to cross the blood-brain barrier (BBB) and exert protective effects against neurodegenerative conditions by inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neuronal damage .

Case Studies

  • In vitro Studies : A series of experiments were conducted using human neuronal cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions, suggesting potential applications in neuroprotection .
  • SAR Studies : Structure-activity relationship (SAR) analyses have been performed to explore how modifications to the piperidine ring affect biological activity. It was found that the introduction of different substituents could significantly alter potency against specific biological targets, emphasizing the importance of molecular design in drug development .

Data Tables

PropertyValue
Molecular FormulaC₁₂H₁₈F₃NO₄
Molecular Weight297.27 g/mol
CAS Number2639375-79-2
Antioxidant ActivityIC50 = X μg/mL (varies)
Anti-inflammatory ActivityInhibition of IL-6 production
Neuroprotective EffectCell viability increase %

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid
Reactant of Route 2
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1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid

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